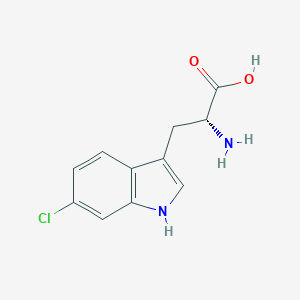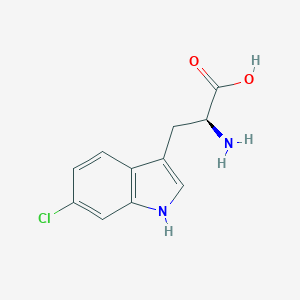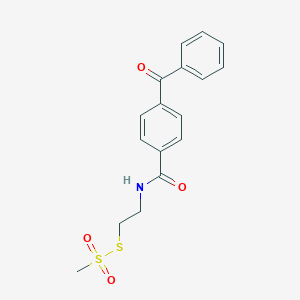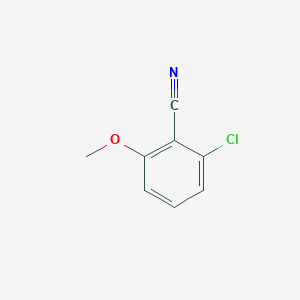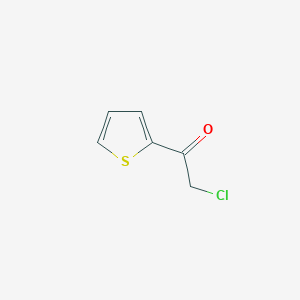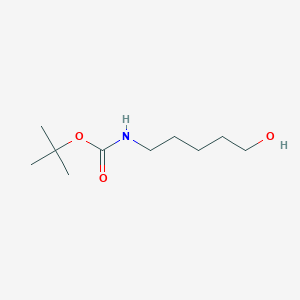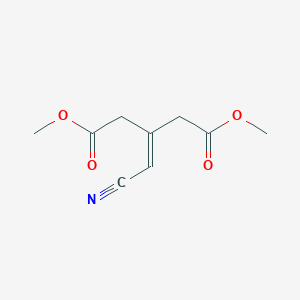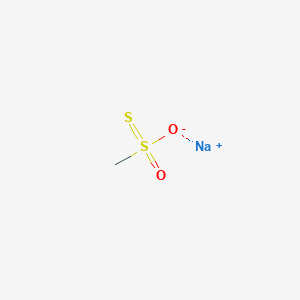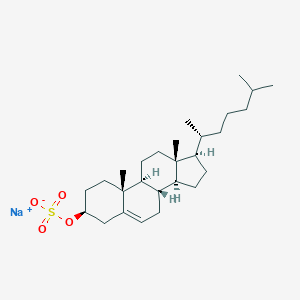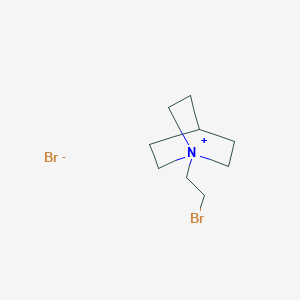![molecular formula C10H13NO2S B015135 S-[2-(4-Pyridyl)ethyl] thiolactic acid CAS No. 887407-43-4](/img/structure/B15135.png)
S-[2-(4-Pyridyl)ethyl] thiolactic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“S-[2-(4-Pyridyl)ethyl] thiolactic acid” is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 . It is intended for research use only and not for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
“S-[2-(4-Pyridyl)ethyl] thiolactic acid” appears as a crystalline solid . It is soluble in dichloromethane, DMF, DMSO, ether, ethyl acetate, and methanol . The compound has a melting point of 117-118°C (lit.) .Aplicaciones Científicas De Investigación
Organic Chemistry
Application Summary
“S-[2-(4-Pyridyl)ethyl] thiolactic acid” could potentially be used in the synthesis of adipic acid esters via palladium-catalyzed carbonylation of 1,3-dienes . This process offers a more cost-efficient and environmentally benign route to industrially important adipic acid derivatives .
Method of Application
The method involves the design of a pyridyl-substituted bidentate phosphine ligand that, upon coordination to palladium, catalyzes adipate diester formation from 1,3-butadiene, carbon monoxide, and butanol .
Results or Outcomes
The catalyst system affords access to a variety of other di- and triesters from 1,2- and 1,3-dienes. The reaction provides dialkyl adipates in ≥95% yield and 97% selectivity .
Drug Discovery
Application Summary
“S-[2-(4-Pyridyl)ethyl] thiolactic acid” could potentially be used in the development of new pyrrolidine compounds with different biological profiles . Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Method of Application
The method involves the synthesis of new derivatives from the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers .
Results or Outcomes
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Proteomics Research
Application Summary
“S-[2-(4-Pyridyl)ethyl] thiolactic acid” could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Method of Application
The compound could be used as a biochemical in proteomics research . It is soluble in Dichloromethane, DMF, DMSO, Ether, Ethyl Acetate, and Methanol .
Results or Outcomes
The outcomes of such research could lead to a better understanding of protein structures and functions, which could have implications in various fields, including medicine and biology .
Amino Acid Analysis
Application Summary
“S-[2-(4-Pyridyl)ethyl] thiolactic acid” could potentially be used in amino acid analysis . This involves the analysis of amino acids that can be found in a sample, such as a food product, a urine sample, or a protein or peptide .
Method of Application
The compound could be used as an internal standard suitable for amino acid analysis . This means it could be used to calibrate the equipment used in the analysis, ensuring the accuracy of the results .
Results or Outcomes
The outcomes of such analysis could provide valuable information about the amino acid content of a sample, which could have various applications, such as nutritional analysis, disease diagnosis, or protein characterization .
Biochemical Research
Application Summary
“S-[2-(4-Pyridyl)ethyl] thiolactic acid” could potentially be used in biochemical research . This compound is a biochemical that can be used in various research applications .
Method of Application
The compound is soluble in Dichloromethane, DMF, DMSO, Ether, Ethyl Acetate, and Methanol , which makes it suitable for use in various biochemical experiments .
Results or Outcomes
The outcomes of such research could lead to a better understanding of biochemical processes, which could have implications in various fields, including medicine and biology .
Synthetic Chemistry
Application Summary
“S-[2-(4-Pyridyl)ethyl] thiolactic acid” could potentially be used in synthetic chemistry . This compound could be used as a building block in the synthesis of more complex molecules .
Method of Application
The compound could be used in various synthetic chemistry techniques, such as coupling reactions, to create more complex molecules .
Results or Outcomes
The outcomes of such synthesis could provide valuable new compounds for further study in various fields, such as medicine and materials science .
Propiedades
IUPAC Name |
2-(2-pyridin-4-ylethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYLJQDADOUQHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCCC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404049 |
Source


|
| Record name | S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-[2-(4-Pyridyl)ethyl] thiolactic acid | |
CAS RN |
887407-43-4 |
Source


|
| Record name | S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

